molecular formula C21H22N2O2 B8469813 N-Ethyl-9-(piperidin-4-ylidene)-9H-xanthene-3-carboxamide CAS No. 825649-38-5

N-Ethyl-9-(piperidin-4-ylidene)-9H-xanthene-3-carboxamide

Cat. No. B8469813
Key on ui cas rn: 825649-38-5
M. Wt: 334.4 g/mol
InChI Key: OQQMEMYIVBLXKK-UHFFFAOYSA-N
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Patent
US08106207B2

Procedure details

Following Procedure 7, substituting compound 7a for compound 6a and substituting N-Boc-piperidone for N-carbethoxynortropinone, the title compound 2b was synthesized. MS m/z (MH+) 334.8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3](CC)[C:4]([C:6]1[CH:7]=[CH:8][C:9]2[C:10](=O)[C:11]3[C:16]([O:17][C:18]=2[CH:19]=1)=[CH:15][CH:14]=[CH:13][CH:12]=3)=[O:5])[CH3:2].C([N:30]1[CH2:35][CH2:34][CH2:33][CH2:32][C:31]1=O)(OC(C)(C)C)=O>>[CH2:1]([NH:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]2[C:10](=[C:33]3[CH2:32][CH2:31][NH:30][CH2:35][CH2:34]3)[C:11]3[C:16]([O:17][C:18]=2[CH:19]=1)=[CH:15][CH:14]=[CH:13][CH:12]=3)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(=O)C=1C=CC=2C(C3=CC=CC=C3OC2C1)=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C(CCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(=O)C=1C=CC=2C(C3=CC=CC=C3OC2C1)=C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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